molecular formula C13H14F3N3O B5687557 5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine

5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine

Cat. No. B5687557
M. Wt: 285.26 g/mol
InChI Key: HPJRVITTYBSNIE-UHFFFAOYSA-N
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Description

5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFEA and has a molecular formula of C14H14F3N3O.

Mechanism of Action

The exact mechanism of action of TFEA is not fully understood. However, it has been reported to act on various targets in the body such as ion channels, enzymes, and receptors. TFEA has been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
TFEA has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of inflammation. TFEA has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

TFEA has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the method described above. It has also been found to exhibit potent pharmacological activities, making it an attractive compound for drug discovery and development.
However, there are also some limitations to the use of TFEA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different targets in the body. Additionally, the lack of information on its toxicity and side effects limits its use in preclinical studies.

Future Directions

There are several future directions for the study of TFEA. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of its pharmacological activities and aid in the development of new drugs.
Another direction is to study the toxicity and side effects of TFEA. This will provide important information on its safety profile and aid in the development of safe and effective drugs.
Finally, TFEA can be further studied for its potential applications in the synthesis of new materials. Its ability to form stable complexes with metal ions makes it a promising compound for the development of new materials with enhanced properties.
Conclusion:
In conclusion, 5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TFEA and to develop safe and effective drugs based on its unique structure and pharmacological properties.

Synthesis Methods

The synthesis of 5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine involves the reaction of 3-(trifluoromethyl)benzyl chloride with ethyl hydrazinecarboxylate in the presence of a base. The resulting product is then treated with acetic anhydride to yield TFEA. This method has been reported in various research papers and has been found to be effective in synthesizing TFEA.

Scientific Research Applications

TFEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, TFEA has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
In drug discovery, TFEA has been used as a lead compound in the development of new drugs. Its unique structure and pharmacological properties make it an attractive candidate for drug development.
In material science, TFEA has been studied for its potential use in the synthesis of new materials. Its ability to form stable complexes with metal ions makes it a promising compound for the development of new materials with enhanced properties.

properties

IUPAC Name

5-ethyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-2-11-18-19-12(20-11)17-7-6-9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJRVITTYBSNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NCCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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